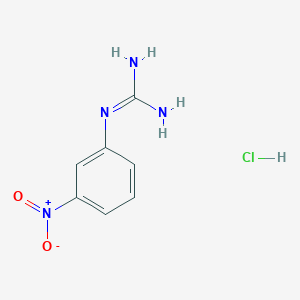

1-(3-Nitrophenyl)guanidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24067-13-8 |

|---|---|

Molecular Formula |

C7H9ClN4O2 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-(3-nitrophenyl)guanidine;hydrochloride |

InChI |

InChI=1S/C7H8N4O2.ClH/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;/h1-4H,(H4,8,9,10);1H |

InChI Key |

FXACXJKMDCEGIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Nitrophenyl Guanidine Hydrochloride

Historical and Contemporary Approaches to Guanidine (B92328) Synthesis Utilizing Nitroaromatic Precursors

Historically, the synthesis of guanidines often involved the reaction of an amine with a cyanamide (B42294) or a derivative. For 1-(3-Nitrophenyl)guanidine, a traditional approach would involve the reaction of 3-nitroaniline (B104315) with cyanamide under acidic conditions. Another classical method is the Rathke synthesis, which utilizes S-alkylated thioureas that react with amines to form guanidinium (B1211019) salts. wikipedia.org For instance, reacting 3-nitroaniline with an S-methylisothiouronium salt would yield the desired product. The nitration of guanidine salts themselves, typically using nitric and sulfuric acid, is a well-established method for producing nitroguanidine, though this does not directly yield the N-aryl substitution pattern required here. orgsyn.org

Contemporary methods offer greater control and milder reaction conditions, often employing specialized guanidinylating reagents. These reagents transfer a protected or activated guanidine group to the nitroaromatic precursor, 3-nitroaniline. organic-chemistry.org Examples of such reagents include N,N′-di-Boc-N″-triflylguanidine and 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC). nih.govresearchgate.netorganic-chemistry.org These reagents are highly effective for the guanidinylation of even weakly nucleophilic anilines. organic-chemistry.org Furthermore, transition metal-catalyzed reactions have emerged as a powerful tool for C-N bond formation in guanidine synthesis, offering novel pathways that can be more efficient and selective. rsc.org For example, palladium-catalyzed reactions can be used to couple an amine with a guanidinylating agent. nih.gov

| Method | Precursors | General Conditions | Key Characteristics |

|---|---|---|---|

| Classical Cyanamide Condensation | 3-Nitroaniline, Cyanamide | Acidic, often requires heat | Direct, but can have yield and selectivity issues. |

| Thiourea-based Synthesis | 3-Nitroaniline, Thiourea (B124793) derivative (e.g., S-methylisothiourea) | Often requires an activating agent (e.g., HgCl₂) | Versatile but uses toxic heavy metals. rsc.org |

| Modern Guanidinylating Reagents | 3-Nitroaniline, N,N′-di-Boc-N″-triflylguanidine or DMNPC | Mild, room temperature | High efficiency, good functional group tolerance, avoids harsh conditions. nih.govorganic-chemistry.org |

| Transition Metal Catalysis | 3-Nitroaniline, Guanidinylating agent, Palladium or Copper catalyst | Catalytic, mild conditions | High selectivity, but can require specialized ligands and catalysts. rsc.orgorganic-chemistry.org |

Optimization of Reaction Parameters for Yield and Selectivity in the Preparation of 1-(3-Nitrophenyl)guanidine hydrochloride

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst, and the nature of the guanidinylating agent are all pivotal.

When using modern guanidinylating reagents like N,N′-di-Boc-protected thioureas, an activating agent is often necessary. While mercury(II) chloride has been traditionally used, its toxicity is a significant drawback. rsc.orgmdpi.com The choice of base is also crucial; non-nucleophilic organic bases like triethylamine (B128534) are often employed to neutralize acids formed during the reaction without competing in the guanidinylation step. google.com

The reaction temperature can significantly influence the reaction rate and the formation of byproducts. While some classical methods require heating to temperatures between 110°C and 180°C, many modern syntheses can be performed at room temperature, which helps to preserve sensitive functional groups and improve selectivity. organic-chemistry.orggoogle.com The solvent must be chosen to ensure the solubility of the reactants while being inert to the reaction conditions. Dichloromethane (B109758) and dimethylformamide are common choices for these types of reactions. mdpi.comgoogle.com

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Guanidinylating Agent | Determines reactivity and need for protecting groups. | Select highly reactive reagents like N,N′-di-Boc-N″-triflylguanidine for weakly nucleophilic 3-nitroaniline. nih.govgoogle.com |

| Solvent | Affects solubility of reactants and reaction rate. | Use inert, anhydrous solvents like dichloromethane or acetonitrile (B52724) to prevent side reactions. |

| Temperature | Controls reaction rate and selectivity. | Employ ambient temperatures with modern reagents to minimize byproduct formation. organic-chemistry.org |

| Base/Catalyst | Activates reagents and neutralizes acidic byproducts. | Use non-nucleophilic bases (e.g., triethylamine) and avoid toxic metal salts where possible. google.com |

Development of Sustainable and Environmentally Benign Synthetic Routes for this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable routes for guanidine synthesis. chemistryjournals.net A key focus is the replacement of hazardous reagents and solvents. rsc.org For instance, the use of toxic mercury salts as activators in thiourea-based syntheses can be replaced by greener alternatives. rsc.org One such development is the use of iron trichloride (B1173362) as a benign and inexpensive catalyst for the guanylation of aroylthioureas. researchgate.net Another approach involves using cyanuric chloride instead of HgCl₂ to activate di-Boc-thiourea, which eliminates heavy-metal waste. researchgate.net

Mechanistic Investigations of the Formation Reactions of this compound

The mechanism of formation for this compound varies depending on the synthetic route. In the classical reaction of 3-nitroaniline with a reagent like S-methylisothiourea, the reaction proceeds via a nucleophilic substitution mechanism. The amino group of 3-nitroaniline attacks the electrophilic carbon of the isothiourea, leading to the displacement of methanethiol (B179389) and the formation of the guanidinium cation. mdpi.com

When using modern, protected guanidinylating reagents such as N,N′-di-Boc-N″-triflylguanidine, the mechanism is slightly different. The highly electron-withdrawing triflyl group makes the guanidine carbon exceptionally electrophilic. google.com The reaction is initiated by the nucleophilic attack of the 3-nitroaniline nitrogen atom on this electrophilic carbon. This is followed by the departure of the triflyl group, which is an excellent leaving group. If Boc-protecting groups are used, they are typically removed in a subsequent step using an acid, such as trifluoroacetic acid or hydrochloric acid, to yield the final guanidinium salt. nih.gov

Theoretical studies, often using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of guanidine-catalyzed reactions. researchgate.net These studies help to elucidate the role of the catalyst and the structure of transition states, confirming that guanidines can act as Brønsted bases or as nucleophilic catalysts depending on the specific reaction. researchgate.netrsc.org In the synthesis of 1-(3-Nitrophenyl)guanidine, the 3-nitroaniline acts as a nucleophile.

Purification and Isolation Strategies for this compound Salts

The final stage of the synthesis is the purification and isolation of the target compound as its hydrochloride salt. Following the reaction, the crude product mixture is typically worked up to remove unreacted starting materials, reagents, and byproducts. This may involve washing the reaction mixture with aqueous solutions to remove water-soluble impurities. google.com

Crystallization is the most common and effective method for purifying solid organic compounds like guanidinium salts. chemicalbook.com The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. google.com Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. google.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvents for crystallizing hydrochloride salts include alcohols (like ethanol (B145695) or isopropanol), water, or mixtures with less polar solvents like ethyl acetate. google.comresearchgate.net

After crystallization, the purified solid is collected by filtration. The crystals are then washed with a small amount of cold solvent to remove any remaining impurities adhering to their surface. orgsyn.org Finally, the product is dried under vacuum to remove residual solvent, yielding the pure this compound. The purity of the final product can be assessed using techniques such as melting point determination, NMR spectroscopy, and elemental analysis. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Nitrophenyl Guanidine Hydrochloride

Elucidation of Molecular Architecture through Advanced X-ray Diffraction Studies

Advanced X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org For 1-(3-Nitrophenyl)guanidine hydrochloride, single-crystal X-ray diffraction (SCXRD) would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. mkuniversity.ac.in

The molecular architecture is defined by the planar guanidinium (B1211019) group, which is protonated, and the nitrophenyl moiety. The C-N bonds within the guanidinium core are expected to exhibit partial double-bond character due to electron delocalization, resulting in bond lengths intermediate between typical C-N single and C=N double bonds. The crystal structure would likely be stabilized by an extensive network of intermolecular hydrogen bonds involving the guanidinium N-H groups, the nitro group's oxygen atoms, and the chloride counter-ion. nih.govnih.gov These interactions dictate the molecular packing in the crystal lattice.

Table 2.1.1: Representative Crystallographic Data for Guanidinium Derivatives Data presented is hypothetical and based on typical values for similar structures.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 12.0 - 14.0 |

| c (Å) | 9.0 - 11.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1400 |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of this compound

High-resolution NMR spectroscopy is an indispensable tool for probing the structure, conformation, and dynamic processes of molecules in solution. copernicus.org For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrophenyl group. Due to the electron-withdrawing nature of the nitro group and the guanidinium substituent, these protons would appear in the downfield region (typically δ 7.5-8.5 ppm). The protons of the guanidinium group (-NH and -NH₂) would likely appear as broad signals due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange with the solvent. researchgate.net

The guanidinium cation can exist in different tautomeric and conformational states. The protonation site is key, and while it is expected to be delocalized across the three nitrogen atoms, ¹⁵N NMR spectroscopy could definitively identify the predominant tautomeric form. researchgate.netrsc.org Rotation around the C(phenyl)-N(guanidinium) bond can be slow on the NMR timescale, potentially leading to distinct signals for different conformers at low temperatures. copernicus.org

Table 2.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values in DMSO-d₆.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 7.5 - 8.5 |

| ¹H | Guanidinium N-H | ~9.0 - 11.0 (broad) |

| ¹³C | Guanidinium C=N | ~155 - 160 |

| ¹³C | Aromatic C-NO₂ | ~148 |

| ¹³C | Aromatic C-N | ~140 |

| ¹³C | Aromatic C-H | 115 - 135 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Networks within this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. nih.gov For this compound, these techniques are crucial for identifying functional groups and analyzing the extensive hydrogen-bonding network. olemiss.edu

Key vibrational bands can be assigned to specific functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. researchgate.net

Guanidinium Group (CN₃H₆⁺): The C=N stretching vibration gives a strong band around 1640-1680 cm⁻¹. researchgate.net The N-H stretching vibrations appear as broad bands in the 3100-3400 cm⁻¹ region, and their broadness is a clear indicator of hydrogen bonding. researchgate.net N-H bending modes (scissoring) are typically observed around 1600-1650 cm⁻¹. olemiss.edu

Phenyl Ring: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

The positions and shapes of the N-H and C=O (in related structures) stretching bands are particularly sensitive to hydrogen bonding. nih.gov A shift to lower wavenumbers and significant broadening of the N-H stretching bands are characteristic features of strong hydrogen-bond formation with the chloride anion and the nitro group oxygens. rsc.org

Table 2.3.1: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| N-H stretch | Guanidinium | 3100 - 3400 (broad) | Strong | Medium |

| C-H stretch (aromatic) | Phenyl | 3000 - 3100 | Medium | Strong |

| C=N stretch | Guanidinium | 1640 - 1680 | Strong | Strong |

| N-H bend | Guanidinium | 1600 - 1650 | Strong | Weak |

| C=C stretch (aromatic) | Phenyl | 1450 - 1600 | Medium-Strong | Strong |

| NO₂ asymm. stretch | Nitro | 1530 - 1550 | Very Strong | Strong |

| NO₂ symm. stretch | Nitro | 1340 - 1360 | Very Strong | Medium |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. rsc.org

In positive-ion mode ESI-MS, the compound would be detected as the protonated cation [M+H]⁺, which corresponds to the 1-(3-nitrophenyl)guanidinium ion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. Expected fragmentation pathways for the 1-(3-nitrophenyl)guanidinium ion would include:

Loss of a neutral ammonia (B1221849) (NH₃) molecule.

Cleavage of the C(phenyl)-N bond, leading to fragments corresponding to the nitrophenyl group and the guanidine (B92328) group.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Table 2.4.1: Predicted ESI-MS and MS/MS Fragmentation Data for this compound Calculated for the cation C₇H₉N₄O₂⁺.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₉N₄O₂⁺ | 181.07 | Molecular Ion (Cation) |

| [M+H - NH₃]⁺ | C₇H₆N₃O₂⁺ | 164.05 | Loss of ammonia |

| [M+H - NO₂]⁺ | C₇H₉N₃⁺ | 135.08 | Loss of nitro group |

| [C₆H₄NO₂]⁺ | C₆H₄NO₂⁺ | 122.02 | Nitrophenyl fragment |

Electronic Absorption and Emission Spectroscopy of this compound and its Derivatives

Electronic absorption (UV-Visible) spectroscopy investigates the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the nitrophenyl chromophore.

Typically, substituted benzene (B151609) rings exhibit strong absorption bands corresponding to π→π* transitions. For the 3-nitrophenyl group, these transitions would likely appear in the range of 250-300 nm. nih.gov The nitro group itself can give rise to a weaker n→π* transition at longer wavelengths, which may be obscured by the more intense π→π* bands. nih.gov The guanidinium group, being fully saturated in its delocalized form, does not absorb significantly in the near-UV or visible range. The electronic properties, such as the HOMO-LUMO energy gap, can be investigated using computational methods like Density Functional Theory (DFT) to complement the experimental spectra. nih.gov

The parent compound, this compound, is not expected to be significantly fluorescent. However, its derivatives could be designed as fluorescent probes or materials. Modifications to the aromatic system or the introduction of other chromophores could lead to compounds with useful emission properties, where factors like solvent polarity and pH could influence the fluorescence quantum yield and emission wavelength. mdpi.com

Table 2.5.1: Expected Electronic Absorption Bands for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π | Phenyl Ring | ~260 - 280 |

| n→π | Nitro Group | ~330 - 350 (weak) |

Chemical Reactivity and Transformation Pathways of 1 3 Nitrophenyl Guanidine Hydrochloride

Acid-Base Equilibria and Protonation/Deprotonation Studies of the Guanidine (B92328) Moiety in 1-(3-Nitrophenyl)guanidine hydrochloride

The guanidine group is one of the strongest organic bases in aqueous solution, with the pKₐ of its conjugate acid, the guanidinium (B1211019) ion, being approximately 13.6. scripps.edu This high basicity is attributed to the exceptional resonance stabilization of the protonated guanidinium cation, where the positive charge is delocalized over three nitrogen atoms.

In this compound, the guanidine group is protonated, existing as the 1-(3-nitrophenyl)guanidinium ion. The presence of the 3-nitrophenyl substituent has a profound impact on the acidity of this guanidinium ion. The nitro group is a powerful electron-withdrawing group, which reduces the electron density on the phenyl ring and, by extension, on the adjacent guanidinium moiety. This inductive and resonance withdrawal of electron density destabilizes the positive charge on the guanidinium ion, making it a stronger acid (i.e., its conjugate base is weaker) compared to the unsubstituted guanidinium ion.

| Compound (Conjugate Acid Form) | Structure | pKₐ | Effect of Substituent |

|---|---|---|---|

| Guanidinium | C(NH₂)₃⁺ | 13.6 | Reference (unsubstituted) |

| Anilinium | C₆H₅NH₃⁺ | 4.6 | Reference (phenyl group) |

| m-Nitroanilinium | m-NO₂C₆H₄NH₃⁺ | 2.5 | Strong electron-withdrawing nitro group significantly increases acidity (lowers pKₐ). |

| 1-(3-Nitrophenyl)guanidinium | m-NO₂C₆H₄NHC(NH₂)₂⁺ | Estimated to be significantly lower than 13.6 | The electron-withdrawing 3-nitrophenyl group is expected to substantially increase the acidity compared to the unsubstituted guanidinium ion. |

Nucleophilic and Electrophilic Reactions Involving this compound

The reactivity of this compound can be considered from two perspectives: reactions involving the guanidine moiety and reactions involving the aromatic ring.

Nucleophilic Reactions: The unprotonated, neutral form of 1-(3-nitrophenyl)guanidine is a potent nucleophile due to the lone pairs of electrons on its nitrogen atoms. It can participate in reactions such as alkylations and aza-Michael additions. nih.gov However, the central carbon of the guanidine group is generally resistant to nucleophilic attack because of the strong resonance stabilization of the guanidinium structure. organic-chemistry.orgnih.gov Nucleophilic substitution at this carbon typically requires activation strategies that destabilize this resonance. organic-chemistry.orgnih.gov

Electrophilic Reactions: The nitrophenyl ring is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edu The outcome of such reactions is dictated by the directing effects of the two existing substituents: the nitro group and the guanidinium group.

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature. libretexts.org

Guanidinium Group (-NH-C(NH₂)₂⁺): As the compound is a hydrochloride salt, the guanidine moiety is protonated. This positively charged group acts as a strong electron-withdrawing group via induction, making it a deactivating and meta-directing substituent.

Both substituents deactivate the ring towards electrophilic attack and direct incoming electrophiles to the positions meta to themselves. Therefore, electrophilic substitution on 1-(3-nitrophenyl)guanidinium would be expected to be slow and yield predominantly products substituted at the 5-position (meta to both groups) or the 2-, 4-, and 6-positions, though these would be less favored.

Reductive Transformations of the Nitro Group in this compound

A principal transformation pathway for this compound is the reduction of its nitro group. This is a common and well-established reaction for aromatic nitro compounds, leading to the formation of the corresponding aniline (B41778) derivative, in this case, 1-(3-aminophenyl)guanidine. mdpi.com

The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. A wide variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Given the stability of the guanidinium group under many reducing conditions, this conversion is generally efficient.

| Reducing System | Typical Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized H₂ gas, Palladium on Carbon catalyst, solvent (e.g., ethanol (B145695), methanol) | A clean and efficient method, often providing high yields. |

| Metal-Acid (e.g., Sn/HCl, Fe/HCl) | Metal powder in concentrated acid, often with heating. | Classic and cost-effective methods, though workup can be more complex. |

| Transfer Hydrogenation (e.g., Hydrazine hydrate) | Hydrazine hydrate (B1144303) with a catalyst (e.g., Raney Ni, Fe-C), reflux in alcohol. | Avoids the need for pressurized hydrogen gas. |

| Sodium Borohydride (NaBH₄) | Often used in combination with a transition metal catalyst (e.g., NiCl₂, PdCl₂). | Milder conditions can sometimes allow for selective reduction to the hydroxylamine intermediate. mdpi.com |

Hydrolysis and Degradation Mechanisms of this compound under Varied Conditions

Guanidines are susceptible to hydrolysis, which can be catalyzed by both acid and base, to yield the corresponding amine and urea (B33335). nih.govdigitellinc.com For 1-(3-nitrophenyl)guanidine, this degradation would result in 3-nitroaniline (B104315) and urea. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.

Alkaline Hydrolysis: Under basic conditions, the degradation is proposed to proceed via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the central carbon of the protonated guanidinium ion. nih.gov This forms a tetrahedral intermediate which then collapses, eliminating the amine (3-nitroaniline) to form urea. The rate of this process increases with hydroxide concentration.

Acidic Hydrolysis: In acidic solutions, the guanidinium ion is stable against hydroxide attack. However, at elevated temperatures, acid-catalyzed hydrolysis can occur, likely involving the attack of a water molecule on the protonated guanidinium species.

Neutral Conditions: At neutral pH, the hydrolysis of guanidines is generally very slow. nih.gov

The presence of the electron-withdrawing nitro group may influence the susceptibility of the guanidine carbon to nucleophilic attack, though steric factors around the guanidine moiety can also play a role in modulating hydrolysis rates. digitellinc.com

Thermal and Photochemical Reactivity of this compound

Thermal Reactivity: Aryl guanidines can undergo thermal decomposition at elevated temperatures. For example, 1,3-diphenylguanidine (B1679371) is known to decompose upon heating to emit toxic fumes of nitrogen oxides. nih.govchemicalbook.com It is expected that this compound would also decompose under strong heating. The decomposition pathway would likely be complex, involving the fragmentation of both the guanidine moiety and the energetic nitro group, potentially leading to the release of gases such as NOx, CO₂, and ammonia (B1221849).

Photochemical Reactivity: Aromatic nitro compounds are well-known to be photochemically active. Studies on related compounds, such as nitrophenyl phosphates and sulfates, have shown that they can undergo rapid photohydrolysis upon exposure to UV or visible light. researchgate.net A notable "meta effect" has been reported, where meta-nitro substituted compounds are particularly susceptible to photochemical solvolysis. researchgate.net The quantum yield for the photohydrolysis of m-nitrophenyl sulfate, for instance, is high and largely independent of pH over a wide range. researchgate.net

This suggests a likely photochemical degradation pathway for this compound. Absorption of a photon by the nitrophenyl chromophore would generate an excited state that is highly susceptible to nucleophilic attack by water. This process would lead to the cleavage of the C-N bond between the phenyl ring and the guanidine group, resulting in the formation of 3-nitrophenol (B1666305) and guanidine. This photochemical pathway represents a significant degradation mechanism that is distinct from the thermal hydrolysis pathway.

Theoretical and Computational Studies on 1 3 Nitrophenyl Guanidine Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Energetics of 1-(3-Nitrophenyl)guanidine hydrochloride

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like this compound. Such calculations would typically be performed on the 1-(3-nitrophenyl)guanidinium cation to understand its intrinsic properties.

Electronic Structure: DFT calculations would reveal the distribution of electron density across the molecule. The guanidinium (B1211019) group is known for its significant electron delocalization, forming a planar Y-shaped C(N)₃ core where the positive charge is shared among the nitrogen atoms and the central carbon. The presence of the electron-withdrawing nitro (-NO₂) group on the phenyl ring would be expected to influence this charge distribution, drawing electron density away from the aromatic ring and potentially affecting the electronic character of the C-N bond linking the phenyl group to the guanidinium moiety.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.

HOMO: For the 1-(3-nitrophenyl)guanidinium cation, the HOMO would likely be localized on the phenyl ring and the nitro group, representing the region most susceptible to electrophilic attack.

LUMO: The LUMO is expected to be distributed over the guanidinium group, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Energetics: Theoretical calculations can predict thermodynamic properties such as the heat of formation and bond dissociation energies. These values are critical for assessing the stability of the molecule. For instance, the rotational barrier around the C(phenyl)-N(guanidine) bond could be calculated to understand the molecule's conformational preferences.

Table 4.1: Representative Theoretical Parameters from DFT Calculations for Guanidinium-based Systems Note: This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound is not available.

| Parameter | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Lower (more negative) | Indicates electron-donating ability |

| LUMO Energy | Higher (less negative) | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderate to High | Indicator of kinetic stability |

| Dipole Moment | Non-zero | Reflects charge distribution and polarity |

| Mulliken Atomic Charges | Positive on guanidinium C, N; Negative on O atoms of NO₂ | Quantifies charge distribution on each atom |

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule's functional groups. For this compound, key predicted peaks would include N-H stretching frequencies in the guanidinium group, symmetric and asymmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), and various C-C and C-N stretching modes. Comparing these calculated frequencies with an experimental FT-IR spectrum would allow for precise assignment of the observed bands.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The predicted shifts would be sensitive to the electronic environment of each nucleus. For example, the protons on the phenyl ring would show distinct shifts depending on their proximity to the electron-withdrawing nitro group. The accuracy of these predictions can be high when appropriate computational models and solvent effects are included, providing a powerful tool for structure confirmation.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of this compound

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent.

Conformational Landscapes: MD simulations would explore the different spatial arrangements (conformations) accessible to the 1-(3-nitrophenyl)guanidinium ion. A key aspect would be the rotation around the bond connecting the phenyl ring to the guanidinium group. The simulation could identify the most stable (lowest energy) conformation and the energy barriers between different conformations.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the cation and the chloride anion. The simulations would show the formation of hydration shells and specific hydrogen bonding patterns between the N-H groups of the guanidinium moiety and water molecules, as well as between the nitro group's oxygen atoms and water. The radial distribution function (RDF) is a common analysis tool used to quantify these interactions, showing the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

In Silico Analysis of Intermolecular Interactions and Crystal Packing of this compound

Understanding how molecules interact with each other is fundamental to predicting the structure of the crystalline solid.

Intermolecular Interactions: In the solid state, the 1-(3-nitrophenyl)guanidinium cations and chloride anions would be held together by a network of non-covalent interactions. These would primarily include strong charge-assisted hydrogen bonds between the N-H donors of the guanidinium ion and the chloride anion (Cl⁻) as the acceptor. Other potential interactions include π-π stacking between the phenyl rings of adjacent cations and weaker C-H···O or C-H···π hydrogen bonds.

Crystal Packing: Computational crystal structure prediction (CSP) methods could be used to generate plausible crystal packing arrangements. These methods use force fields or DFT calculations to evaluate the lattice energy of different hypothetical crystal structures, with the most stable predicted structure corresponding to the lowest lattice energy. Such an analysis would provide hypotheses about the unit cell parameters and space group of the crystal, which could be confirmed by X-ray diffraction experiments.

Prediction of Structure-Reactivity Relationships for this compound and its Analogues

Computational studies are invaluable for establishing relationships between a molecule's structure and its chemical reactivity.

By calculating a series of molecular descriptors for 1-(3-Nitrophenyl)guanidine and its analogues (e.g., isomers with the nitro group at the ortho- or para- positions, or derivatives with different substituents), a Quantitative Structure-Activity Relationship (QSAR) model could be developed.

Reactivity Descriptors: Key descriptors derived from DFT calculations include the energies of the HOMO and LUMO, the HOMO-LUMO gap, chemical hardness, chemical potential, and electrophilicity index. The molecular electrostatic potential (MEP) map is another important tool, as it visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-(3-nitrophenyl)guanidinium, the MEP would show a positive potential over the guanidinium part and the hydrogens of the phenyl ring, and a negative potential around the nitro group's oxygen atoms.

Analogues Comparison: By systematically changing the substituent on the phenyl ring and recalculating these descriptors, one could predict how these modifications would alter the molecule's reactivity. For example, replacing the nitro group with an electron-donating group (like a methoxy (B1213986) group) would raise the HOMO energy, making the molecule a better electron donor and more susceptible to oxidation.

Synthesis and Characterization of Analogues and Derivatives of 1 3 Nitrophenyl Guanidine Hydrochloride

Design Principles for Modifying the Phenyl Ring and Guanidine (B92328) Core

Phenyl Ring Modification: The phenyl ring serves as a scaffold that can be modified to influence the electronic properties of the entire molecule. The nitro group at the meta-position is a potent electron-withdrawing group (EWG), which significantly impacts the basicity of the guanidine moiety and the reactivity of the aromatic ring. lumenlearning.comscribd.com Design principles for modifying this part of the molecule include:

Varying Substituent Position: Moving the nitro group from the meta to the ortho or para position would alter its electronic influence on the guanidine group due to differing resonance and inductive effects.

Altering Electronic Nature: Replacing the nitro group with other EWGs (e.g., -CN, -CF₃, -SO₂R) or with electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂) would systematically modulate the electron density of the ring and the pKa of the guanidine. lumenlearning.comscribd.com EDGs would generally increase the basicity of the guanidine, while additional EWGs would decrease it.

Introducing Steric Hindrance: Adding bulky substituents near the guanidine linkage can influence the molecule's conformation and its ability to interact with other molecules.

Guanidine Core Modification: The guanidine group is a key functional element, characterized by its strong basicity (pKa of the conjugate acid is ~13.6) and its ability to form multiple hydrogen bonds. wikipedia.org Its properties arise from the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org Modifications to this core are designed to:

Tune Basicity and Nucleophilicity: N-alkylation or N-acylation of the guanidine nitrogen atoms can reduce the number of hydrogen bond donors and significantly alter the group's basicity and nucleophilicity. nih.govjove.com

Enhance or Restrict Binding: The guanidine group can serve as a multi-point hydrogen bond donor. jove.com Modifying its substituents can tailor these interactions for specific applications. For example, adding lipophilic chains can alter solubility and membrane permeability. nih.gov

Impose Conformational Constraints: Incorporating the guanidine nitrogen atoms into a cyclic system (e.g., creating bicyclic guanidines) can lock the conformation, which can stabilize the protonated form and further increase basicity. nih.gov This strategy can also improve thermal and water stability compared to acyclic analogues. nih.gov

Synthetic Strategies for Substituted 3-Nitrophenylguanidines

The synthesis of substituted 3-nitrophenylguanidines and their derivatives relies on well-established guanylation methods, where an amine is reacted with a reagent that transfers the guanidinyl group. The primary starting material for these syntheses is typically 3-nitroaniline (B104315) or a derivative thereof.

A common and direct approach involves the reaction of 3-nitroaniline with a guanylating agent. Several such reagents are available, each with specific advantages:

Cyanamide (B42294): In the presence of an acid catalyst, 3-nitroaniline can react with cyanamide to form the corresponding guanidinium salt. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild conditions. organic-chemistry.org

S-Alkylisothiouronium Salts: Reagents like S-methylisothiourea can react with amines to yield guanidinium salts, releasing a thiol as a byproduct. mdpi.com This method, known as the Rathke synthesis, is a plausible route for producing guanidine derivatives from thioureas. wikipedia.orgmdpi.com

Pyrazole-1-carboxamidines: Reagents such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) are effective for transferring a protected or activated guanidine group to a primary amine. nih.govorganic-chemistry.org

For creating more complex analogues with diverse substitutions on the phenyl ring, multi-step strategies are employed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful. nih.gov This strategy can be used to couple a halogenated 2-nitroaniline (B44862) with various boronic acids to introduce a wide range of aryl or heteroaryl groups. nih.gov Following the coupling reaction, the nitro group can be reduced to an amine, which is then subjected to a guanylation reaction as described above. nih.gov

Alternatively, thiourea (B124793) derivatives can serve as precursors to guanidines. The conversion can be achieved by activating the sulfur atom, for instance with mercury(II) chloride, followed by nucleophilic displacement with another amine. mdpi.com

Characterization of Novel Guanidine Derivatives Synthesized from 1-(3-Nitrophenyl)guanidine hydrochloride

The structural confirmation and purity assessment of newly synthesized guanidine derivatives are accomplished using a combination of spectroscopic and chromatographic techniques. Each method provides specific information about the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the chemical environment of protons, their multiplicity (splitting patterns), and their integration (number of protons). ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. These techniques are fundamental for confirming the connectivity of atoms within the synthesized derivative.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups. For derivatives of 1-(3-nitrophenyl)guanidine, characteristic absorption bands would be observed for N-H stretching (in the guanidine group), C=N stretching of the guanidinium core, and the symmetric and asymmetric stretches of the nitro (NO₂) group. mdpi.com

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, providing a precise molecular weight. This data is crucial for confirming the elemental composition of the synthesized compound. mdpi.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for monitoring the progress of a reaction. mtc-usa.comresearchgate.net By using appropriate columns and mobile phases, guanidine compounds can be separated from starting materials and byproducts. mtc-usa.comthermofisher.com Ion-exchange chromatography is particularly well-suited for separating the highly basic guanidine compounds. researchgate.netrsc.org

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is used to confirm the empirical formula of the newly synthesized molecule. mdpi.com

Below is an interactive table summarizing the primary characterization techniques.

| Technique | Information Provided | Typical Application for Guanidine Derivatives |

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms aromatic substitution patterns and groups attached to the guanidine nitrogen atoms. |

| ¹³C NMR | Carbon framework of the molecule. | Identifies all unique carbon atoms, including the characteristic guanidinium carbon. |

| IR Spectroscopy | Presence of specific functional groups. | Detects N-H, C=N, and NO₂ vibrational modes. mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the mass of the synthesized molecule and helps elucidate its structure. |

| HPLC | Purity and quantification. | Assesses the purity of the final compound and separates it from impurities. mtc-usa.comresearchgate.net |

| Elemental Analysis | Elemental composition (%C, H, N). | Verifies the empirical formula of the novel compound. mdpi.com |

Stereochemical Investigations of Chiral Analogues of this compound

The introduction of chirality into the structure of 1-(3-nitrophenyl)guanidine creates stereoisomers, which can have distinct chemical and biological properties. Stereochemical investigations focus on the synthesis, separation, and characterization of these chiral analogues. Chiral guanidines have gained significant attention as powerful organocatalysts in asymmetric synthesis due to their strong basicity and hydrogen-bonding capabilities. researchgate.netrsc.org

Synthesis of Chiral Analogues: Chirality can be introduced into the molecule in several ways:

Chiral Starting Materials: Using a chiral amine as a building block is a common strategy. For example, a chiral side chain could be attached to the phenyl ring before the guanylation step.

Asymmetric Catalysis: A prochiral substrate can be converted into a chiral product using a chiral catalyst. Chiral guanidines themselves are often used for this purpose in various organic transformations. researchgate.netrsc.orgresearchgate.net

Chiral Auxiliaries: A temporary chiral group can be attached to the molecule to direct a stereoselective reaction, after which the auxiliary is removed.

Separation and Analysis of Enantiomers: When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), methods are required to separate them.

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. oup.com Acylative kinetic resolution of racemic alcohols catalyzed by chiral guanidines has been demonstrated to be an effective method. oup.com

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique. It uses a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times, thus enabling their separation and quantification (determination of enantiomeric excess).

Characterization of Stereochemistry: Once a chiral analogue is synthesized or an enantiomer is isolated, its absolute configuration must be determined. This is typically done by comparing its measured optical rotation value to known values from the literature or by using advanced techniques like single-crystal X-ray crystallography. oup.com

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to the this compound scaffold have a direct and predictable impact on the molecule's chemical reactivity and stability. These changes are primarily governed by the electronic and steric effects of the introduced substituents.

Impact on Reactivity: The reactivity of the molecule can be considered in two parts: the aromatic ring and the guanidine group.

Phenyl Ring Reactivity: The phenyl ring's reactivity towards electrophilic aromatic substitution is heavily influenced by its substituents. The nitro group is a strong deactivating group due to its powerful electron-withdrawing nature (both by induction and resonance), making the ring significantly less reactive than benzene (B151609). lumenlearning.comscribd.comlibretexts.org Any further substitution on the ring will be directed primarily to the meta position relative to the existing groups. Replacing the nitro group with an activating, electron-donating group (like -OCH₃) would dramatically increase the ring's reactivity. lumenlearning.comyoutube.com

Guanidine Basicity (pKa): The guanidine group is a strong organic base due to the resonance stabilization of its conjugate acid, the guanidinium ion. wikipedia.org The basicity of the guanidine is directly linked to the electronic properties of the phenyl ring. The electron-withdrawing nitro group reduces the electron density on the guanidine nitrogen atoms, making it a weaker base than an unsubstituted phenylguanidine. Adding further electron-withdrawing groups would decrease the basicity further, while adding electron-donating groups would increase it.

Hydrolytic Stability: Guanidines can be susceptible to hydrolysis, particularly under alkaline conditions, which can break them down into urea (B33335) and an amine. nih.govrsc.orgsciencemadness.org The stability of the guanidinium salt form is generally higher than that of the free base. nih.gov The electronic nature of the substituents on the phenyl ring can influence the stability of the C-N bond connecting it to the guanidine moiety.

Thermal Stability: While acyclic guanidines may have poor thermal stability, incorporating the guanidine unit into a more rigid, cyclic structure can enhance it. nih.gov The stability of the hydrochloride salt is generally greater than the free base, as the protonated guanidinium form is highly stabilized. wikipedia.org Solutions of guanidine are typically stable if protected from air, as the free base can absorb carbon dioxide. sciencemadness.org

Applications of 1 3 Nitrophenyl Guanidine Hydrochloride in Organic Synthesis and Materials Chemistry

Role as a Precursor and Building Block in the Synthesis of Complex Heterocyclic Compounds

1-(3-Nitrophenyl)guanidine hydrochloride serves as a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds, particularly those containing pyrimidine (B1678525) and triazine cores. tubitak.gov.trnih.gov The guanidinyl group provides a reactive N-C-N fragment that can readily participate in cyclocondensation reactions with various electrophilic partners.

The synthesis of substituted pyrimidines, a core structure in many biologically active molecules, is a prominent application. In reactions analogous to the well-known Biginelli reaction, 1-(3-nitrophenyl)guanidine can condense with a β-ketoester and an aldehyde. nih.gov For instance, the reaction between guanidine (B92328), 3-nitrobenzaldehyde, and ethyl acetoacetate (B1235776) yields the corresponding dihydropyrimidine (B8664642), albeit in modest yields. nih.gov The presence of the 3-nitrophenyl group on the guanidine itself makes it a direct building block for incorporating this specific moiety into the final heterocyclic product. This approach is highly convergent, allowing for the rapid assembly of complex molecules from simple starting materials.

The general scheme for this type of reaction involves the initial condensation of the aldehyde and the β-dicarbonyl compound, followed by the addition of the guanidine and subsequent cyclization and dehydration to form the dihydropyrimidine ring. The 3-nitrophenyl substituent is carried through the reaction sequence, yielding a final product functionalized for further modification, such as the reduction of the nitro group to an amine.

Research has demonstrated the utility of nitrophenyl groups in the synthesis of various heterocycles, such as 5,6,7,8-tetrahydroisoquinolines. nih.govresearchgate.netresearchgate.net While not always starting directly from 1-(3-nitrophenyl)guanidine, these syntheses underscore the importance of the nitrophenyl motif as a key structural element in building complex molecular architectures. The use of this compound as the guanidine source in these and other heterocyclic syntheses provides a direct route to installing both the guanidine-derived ring system and the functionalizable nitrophenyl group in a single step.

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Guanidine Derivatives

| Heterocyclic Core | Reaction Type | Key Reactants | Significance of 3-Nitrophenyl Group |

| Dihydropyrimidines | Biginelli-type Reaction | β-ketoester, Aldehyde | Provides a site for further functionalization (e.g., reduction to amine). |

| Pyridopyrimidines | Multicomponent Reaction | α,β-unsaturated ester, Malononitrile | Modulates electronic properties and biological activity of the final product. |

| 1,3,5-Triazines | Cyclocondensation | Dicarbonyl compounds | Influences crystal packing and material properties. |

| Benzo nih.govresearchgate.netthieno[3,2-d]pyrimidines | Cascade Cyclization | o-Nitrochalcone, Sulfur | Participates as a key nitrogen source in complex ring-forming sequences. nih.gov |

Utilization in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for building molecular complexity efficiently. beilstein-journals.org Guanidine and its derivatives are frequently employed in MCRs to construct heterocyclic libraries. tubitak.gov.trresearchgate.net this compound is well-suited for such reactions, acting as the nucleophilic component that drives the formation of key ring systems.

A notable example is the synthesis of substituted pyridopyrimidines from the reaction of α,β-unsaturated esters, malononitrile, and an aryl guanidine. tubitak.gov.tr The reaction proceeds through a series of steps to first form a pyridone, which then reacts with the guanidine to yield the final fused heterocyclic system.

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates. These processes are highly atom- and step-economical. The guanidine moiety can participate in intricate cascade sequences. For example, a base-promoted [5 + 1 + 3] cascade cyclization of o-nitrochalcones, elemental sulfur, and guanidine has been developed to produce benzo nih.govresearchgate.netthieno[3,2-d]pyrimidine frameworks. nih.govresearchgate.net In this process, the guanidine acts as the three-atom (N-C-N) component, cyclizing with the other reactants in a complex sequence to rapidly generate the polycyclic product. The use of a substituted guanidine like 1-(3-nitrophenyl)guanidine in such a reaction would directly lead to the corresponding substituted product. Other cascade reactions involving guanidines include thiol-Michael-aldol sequences and various cycloadditions. organic-chemistry.orgresearchgate.netdocumentsdelivered.com

Investigation of this compound as a Potential Organocatalyst

Guanidines and their corresponding conjugate acids, guanidinium (B1211019) salts, are recognized as highly effective organocatalysts for a variety of chemical transformations. researchgate.netnih.govjst.go.jp Their catalytic activity stems from their high basicity and the ability of the planar, resonance-stabilized guanidinium cation to act as a hydrogen-bond donor, activating electrophiles and stabilizing anionic intermediates. nih.govresearchgate.netresearchgate.net

The catalytic potential of this compound is rooted in these principles. As a guanidinium salt, it can function as a Brønsted acid or a hydrogen-bond catalyst. The presence of the electron-withdrawing 3-nitrophenyl group is expected to significantly influence its catalytic properties in several ways:

Acidity of the Guanidinium Ion: The nitro group increases the acidity (lowers the pKa) of the guanidinium protons compared to unsubstituted guanidinium hydrochloride. This can enhance its efficacy in reactions where proton donation is key to activating a substrate.

Hydrogen-Bonding Strength: The more acidic protons can form stronger hydrogen bonds with substrates, such as carbonyl compounds, leading to more effective electrophilic activation. nih.govresearchgate.net

Basicity of the Neutral Guanidine: The corresponding neutral 1-(3-nitrophenyl)guanidine is a weaker base than unsubstituted guanidine. This can be advantageous in reactions where a milder base is required to prevent side reactions.

Chiral guanidines have been extensively developed for asymmetric catalysis, showcasing their versatility. rsc.org While specific studies focusing solely on this compound as a catalyst are not widespread, its potential can be inferred from the broad utility of other guanidinium salts in reactions like the Henry (nitroaldol), Michael, and Mannich reactions. researchgate.netnih.gov In these catalytic cycles, the guanidinium cation often forms a dual hydrogen bond with the substrate, orienting it for nucleophilic attack. The electronic tuning provided by the nitrophenyl group makes it an interesting candidate for fine-tuning catalytic activity and selectivity.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Role of Catalyst | Expected Influence of 3-Nitrophenyl Group |

| Michael Addition | Activates electrophile (e.g., nitroolefin) via H-bonding. | Enhanced H-bond donation may increase reaction rate. |

| Henry (Nitroaldol) Reaction | Activates carbonyl component; stabilizes nitronate intermediate. | Stronger H-bonding to the carbonyl group. |

| Transesterification | Acts as a base to deprotonate the alcohol. | Weaker basicity may require harsher conditions but could offer higher selectivity. |

| Strecker Reaction | Activates the imine for nucleophilic attack by cyanide. | Enhanced activation of the imine C=N bond. researchgate.net |

Derivatization of this compound for Advanced Functional Materials

The unique combination of a cationic guanidinium group and a reactive nitrophenyl moiety makes this compound an attractive building block for the synthesis of advanced functional materials, particularly polymers. mdpi.com

Guanidine-based polymers are known for a range of applications, including as antimicrobial agents, due to the polycationic nature which allows them to disrupt bacterial cell membranes. nih.govmagtech.com.cn this compound can be incorporated into polymer chains as a monomer or as a post-polymerization modification agent. The synthesis of such polymers can be achieved through methods like condensation or cross-linking polymerizations. nih.gov

The nitrophenyl group offers a key site for post-synthetic modification, significantly expanding the functional possibilities. For example:

Reduction to Amine: The nitro group can be readily reduced to an amino group. This new functionality can be used for various purposes, such as cross-linking the polymer chains to enhance mechanical properties, or as a site to graft other molecules, like dyes, sensors, or bioactive compounds.

Polymer Backbone: Guanidines can react with dianhydrides to form poly(guanidine cyclic diimide)s, a class of polymers that, unlike highly stable polyimides, can be degraded in protic solvents. rsc.org This offers a route to creating degradable or responsive materials.

By leveraging these synthetic strategies, this compound can be used to create materials with tailored properties for applications in biomedicine, coatings, and specialized additives for paper and textiles. researchgate.net

Analytical Methodologies for the Detection and Quantification of Chemical Species Derived from this compound (e.g., in reaction mixtures)

Monitoring the progress of reactions involving this compound and quantifying its derivatives requires robust analytical methodologies. The presence of the nitrophenyl chromophore and the polar, basic guanidine group allows for the use of several powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary method for analyzing reaction mixtures. researchgate.nettbzmed.ac.ir The 3-nitrophenyl group exhibits strong UV absorbance at specific wavelengths (typically around 260-320 nm), making it easily detectable. spiedigitallibrary.orgresearchgate.netnih.gov By separating the reaction components on a suitable column (e.g., reversed-phase C18), one can simultaneously monitor the consumption of the this compound starting material and the formation of nitrophenyl-containing products. Quantitation can be achieved by creating a calibration curve with standards of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers even greater sensitivity and selectivity. nih.govresearchgate.netnih.gov This technique separates the compounds chromatographically and then detects them based on their mass-to-charge ratio. LC-MS is particularly useful for identifying unknown byproducts and for quantifying analytes at very low concentrations (nanomolar to micromolar range). For guanidine compounds, which are highly polar, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed for better retention and separation.

In some cases, pre-column derivatization can be used to enhance detectability, especially for fluorescence detection, although the strong native UV absorbance of the nitrophenyl group often makes this unnecessary. nih.govthermofisher.com

Table 3: Comparison of Analytical Methods for Derivatives of this compound

| Method | Principle | Advantages | Common Application |

| HPLC-UV | Chromatographic separation followed by detection of UV absorbance by the nitrophenyl group. | Robust, widely available, excellent for quantitative analysis of major components. nih.gov | Monitoring reaction progress, purity assessment. |

| LC-MS/MS | Chromatographic separation coupled with mass-based detection and fragmentation. | High sensitivity and selectivity, structural confirmation of products, trace analysis. nih.gov | Metabolite identification, quantification in complex matrices. |

| Ion Chromatography | Separation based on ionic interactions with a stationary phase, followed by conductivity detection. | Excellent for separating charged species like guanidinium salts from other ions. thermofisher.com | Assay of guanidine content in formulations. |

| NMR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information of isolated products. | Structure elucidation of novel synthesized compounds. |

Emerging Research Frontiers and Future Perspectives for 1 3 Nitrophenyl Guanidine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, scalability, and efficiency. drugdiscoverytrends.comd-nb.info Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and residence time. chemexpress.comeuropa.eu This precise control is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, characteristics often associated with nitrated compounds.

While specific literature on the flow synthesis of 1-(3-Nitrophenyl)guanidine hydrochloride is not yet prevalent, the continuous production of related compounds like guanidine (B92328) nitrate (B79036) has been successfully demonstrated, showcasing the feasibility of this approach. google.com A hypothetical flow synthesis could involve the reaction of 3-nitroaniline (B104315) with a guanylating agent within a heated microreactor or packed-bed reactor.

Potential Advantages of Flow Synthesis for this compound:

Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risk associated with handling potentially energetic nitrated compounds.

Improved Heat Transfer: The high surface-area-to-volume ratio allows for efficient dissipation of heat, preventing thermal runaways and improving product selectivity. europa.eu

Increased Yield and Purity: Precise control over stoichiometry and residence time can minimize the formation of byproducts, leading to a cleaner product stream and simplifying purification.

Scalability: Production can be readily scaled by extending the operational time of the continuous system or by "numbering-up" (running multiple systems in parallel), bypassing the challenges of scaling up batch reactors. drugdiscoverytrends.com

Automated platforms could further enhance this process by integrating real-time reaction monitoring (e.g., via inline IR or UV-Vis spectroscopy) and employing feedback loops to optimize reaction conditions dynamically. This would accelerate the development of robust and efficient manufacturing processes for this compound and its derivatives.

| Parameter | Batch Synthesis (Conventional) | Flow Chemistry (Proposed) |

| Safety Profile | Higher risk with bulk reagents | Minimized risk with small volumes |

| Heat Management | Prone to hot spots, difficult control | Excellent heat transfer and control |

| Reaction Time | Typically hours | Potentially minutes |

| Scalability | Complex, requires reactor redesign | Linear, by extending run time |

| Process Control | Limited, manual adjustments | Precise, automated control |

Exploration of Novel Synthetic Applications Beyond Current Paradigms

The guanidine moiety is a versatile functional group, widely recognized for its strong basicity and its role as a building block in the synthesis of heterocyclic compounds and as an organocatalyst. rsc.orgsemanticscholar.org The presence of the 3-nitrophenyl substituent on the guanidine core of this compound can modulate its electronic properties and reactivity, opening avenues for novel synthetic applications.

Potential Novel Applications:

Organocatalysis: Guanidine and its derivatives are effective Brønsted base catalysts for a variety of organic transformations. The electron-withdrawing nitro group in this compound would decrease the basicity of the guanidine unit compared to unsubstituted phenylguanidine. This modulated basicity could offer unique selectivity in reactions where a milder base is required, such as Michael additions, aldol (B89426) reactions, or ring-opening polymerizations.

Synthesis of Novel Heterocycles: Guanidine hydrochloride is a key precursor in the synthesis of nitrogen-containing heterocycles like pyrimidines and benzimidazoles. rsc.orgfishersci.ca this compound could serve as a scaffold to construct novel heterocyclic systems bearing a nitrophenyl substituent. These structures could be of interest in medicinal chemistry, as the nitro group can act as a bioisostere or be reduced to an amino group for further functionalization. nih.gov

Precursor for Advanced Materials: The compound can be a precursor for synthesizing more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations, such as diazotization or amide coupling, allowing for the attachment of this guanidine-containing moiety to polymers or surfaces.

The exploration of these applications would expand the utility of this compound from a simple chemical intermediate to a versatile tool in synthetic organic chemistry.

Advanced Computational Modeling for De Novo Design of Related Chemical Entities

Computational chemistry provides powerful tools for understanding molecular properties and for the rational design of new chemical entities with desired functions. nih.gov De novo design, which involves creating novel molecular structures from scratch, is increasingly used in drug discovery and materials science to explore vast chemical spaces efficiently. nih.govresearchgate.netschrodinger.com

For this compound, advanced computational modeling can be employed in several ways:

Property Prediction: Quantum mechanical calculations (e.g., Density Functional Theory) can be used to accurately predict its geometric structure, electronic properties (such as electrostatic potential and pKa), and spectroscopic signatures. This fundamental understanding can inform its application in catalysis and materials science.

QSAR and Pharmacophore Modeling: If a particular biological activity is identified, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with activity. nih.gov This would guide the design of new derivatives with improved potency.

De Novo Design Workflow: A computational workflow could be established to design novel molecules based on the 1-(3-Nitrophenyl)guanidine scaffold. This would involve generating a virtual library of related compounds by modifying substituents on the phenyl ring or the guanidine group, followed by virtual screening based on predicted properties like binding affinity to a target protein, synthetic accessibility, or desired electronic characteristics. semanticscholar.org

| Step | Computational Technique | Objective |

| 1. Scaffold Analysis | Quantum Mechanics (DFT) | Determine electronic properties and reactivity profile of this compound. |

| 2. Library Generation | Combinatorial Enumeration | Create a virtual library of thousands of derivatives by adding diverse chemical fragments. |

| 3. Virtual Screening | Molecular Docking / Pharmacophore Screening | Identify candidates with high predicted affinity for a specific biological target. |

| 4. Property Filtering | ADMET Prediction Models | Filter candidates based on predicted drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov |

| 5. Lead Optimization | Free Energy Perturbation (FEP) | Rank the most promising candidates and suggest further modifications for enhanced activity and properties. |

Such a computational approach would accelerate the discovery of new chemical entities derived from this compound for targeted applications.

Interdisciplinary Research with Other Fields (e.g., materials science, analytical chemistry)

The unique combination of a guanidinium (B1211019) salt and a nitroaromatic ring positions this compound as a candidate for interdisciplinary research, particularly in materials science and analytical chemistry.

Materials Science: Guanidine hydrochloride is known to be a precursor for graphitic carbon nitride (g-C3N4), a metal-free semiconductor with applications in photocatalysis. nih.gov The use of this compound as a co-precursor in the synthesis of g-C3N4 could introduce nitrogen and carbon functionalities that modify the material's electronic band structure and surface properties. The nitro groups could potentially enhance photocatalytic activity or serve as anchoring points for metal nanoparticles. Furthermore, the guanidinium group is known for its ability to form strong hydrogen bonds, suggesting potential applications in the development of supramolecular assemblies and crystal engineering.

Analytical Chemistry: The development of robust analytical methods is crucial for quality control and for studying the compound's behavior in various matrices. While methods exist for analyzing guanidine and related compounds like nitroguanidine, specific protocols for this compound are needed. thermofisher.comunimi.it Research could focus on developing sensitive and selective methods using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The nitro group provides a strong chromophore, facilitating UV-based detection and quantification. Such methods would be essential for monitoring its synthesis and for its application in other fields.

Unanswered Questions and Future Directions in the Fundamental Chemistry of this compound

Despite its potential, many aspects of the fundamental chemistry and application of this compound remain unexplored. Addressing these knowledge gaps will be crucial for unlocking its full potential.

Key Unanswered Questions:

Detailed Mechanistic Studies: What are the precise mechanisms through which it would act as an organocatalyst? How does the 3-nitrophenyl group influence the transition states of the reactions it catalyzes?

Solid-State Structure and Polymorphism: What is the definitive crystal structure of this compound? Does it exhibit polymorphism, and how do different crystalline forms affect its physical properties like solubility and stability?

Photophysical Properties: Does the compound exhibit interesting photophysical properties, such as fluorescence or phosphorescence? Could the nitroaromatic system be leveraged for applications in chemical sensing or as a photo-responsive material?

Coordination Chemistry: How does this compound interact with metal ions? Can it act as a ligand to form novel coordination complexes with unique catalytic or material properties?

Future Research Directions:

Systematic Catalytic Screening: A comprehensive study of its catalytic activity in a wide range of organic reactions.

Single-Crystal X-ray Diffraction: Elucidation of its solid-state structure to inform crystal engineering and materials design efforts.

Spectroscopic and Photochemical Characterization: In-depth investigation of its absorption, emission, and photochemical behavior.

Exploratory Synthesis of Metal Complexes: Investigation of its coordination chemistry with various transition metals.

Development and Validation of Analytical Methods: Establishment of standardized HPLC or GC-MS methods for its accurate quantification.

By pursuing these research avenues, the scientific community can build a comprehensive understanding of this compound, paving the way for its application in a diverse range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-nitrophenyl)guanidine hydrochloride, and how can purity be optimized?

- Synthesis : A common method involves refluxing 3-nitroaniline hydrochloride with a thiourea derivative in absolute ethanol under argon, followed by purification via silica gel flash column chromatography (CH₂Cl₂/MeOH). This yields ~61% purity, as reported for structurally analogous guanidine derivatives .

- Optimization : To improve purity, consider:

- Adjusting solvent polarity during chromatography.

- Using recrystallization with ethanol/water mixtures.

- Validating purity via (e.g., δ 8.47 ppm for aromatic protons) and HRMS (e.g., [M+H] at 325.0931) .

Q. How do the chemical properties of this compound influence its reactivity in nucleophilic substitutions?

- The guanidine moiety exhibits high basicity (pKa ~13) due to resonance stabilization, enabling strong hydrogen-bonding interactions. The 3-nitrophenyl group introduces electron-withdrawing effects, enhancing electrophilicity at the guanidine carbon.

- Methodological Insight : Reactivity can be probed using:

- Kinetic studies with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

- Monitoring reaction progress via shifts (e.g., δ 148.6 ppm for C=N) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Peaks at ~1656 cm (C=N stretch) and 1520 cm (N-O nitro group) .

- : Aromatic protons appear as multiplets between δ 7.10–8.47 ppm; guanidine NH signals (broad) at δ 5.0–6.0 ppm .

- EI-MS : Molecular ion peak at m/z 324 (M) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1-(3-nitrophenyl)guanidine derivatives?

- Factors to Analyze :

- Purity : Impurities (e.g., unreacted nitroaniline) may skew bioassays. Validate via HPLC (≥95% purity) .

- Assay Conditions : Varying pH or salt concentrations (e.g., PBS vs. Tris buffer) can alter ligand-receptor interactions.

- Structural Analogues : Compare with 1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine, where the thiazole ring enhances metabolic stability .

Q. What strategies improve the compound’s yield in multi-step syntheses?

- Case Study : For analogous guanidines, yield dropped from 61% to <40% when scaling from 0.41 mmol to 10 mmol due to side reactions.

- Solutions :

- Use high-pressure reactors to accelerate reflux steps.

- Introduce protecting groups (e.g., Boc) for sensitive intermediates.

- Optimize stoichiometry (e.g., 1:1.3 ratio of nitroaniline to thiourea) .

Q. How does this compound interact with biological targets like ion channels or enzymes?

- Mechanistic Insights :

- The nitro group facilitates π-π stacking with aromatic residues in binding pockets (e.g., α2A adrenoceptors) .

- Guanidine’s planar structure mimics arginine side chains, competitively inhibiting enzymes like nitric oxide synthase.

- Methods :

- Circular Dichroism : Monitor conformational changes in target proteins (e.g., Cytochrome c) upon denaturation with guanidine hydrochloride .

- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., K channels) at 1–100 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.